Saulatine

Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of chemical compounds produced by living organisms. Alkaloids, a large class of naturally occurring organic compounds containing a nitrogen atom, are a major focus within this field. Saulatine's presence in plant species, such as Abuta bullata and Corydalis yanhusuo, positions it as a natural product of interest for isolation, structural elucidation, and investigation of its properties scispace.compsu.eduut.ac.irucl.ac.uk. The study of this compound contributes to the broader understanding of the chemical diversity found in nature and the potential biological roles of these compounds.

Research in natural product chemistry often involves the isolation of compounds from plant sources using techniques like chromatography ut.ac.iracs.org. However, it is important to note that some studies suggest this compound, along with other related compounds like puntarenine (B1679869), might be artifacts formed during the isolation process, particularly when using solvents like chloroform (B151607) researchgate.netacs.orgresearchgate.netpsu.edursc.org. This highlights a critical aspect of natural product research: the need to distinguish between true natural constituents and compounds formed during extraction and purification procedures researchgate.netacs.orgresearchgate.net.

Significance of Isoquinoline (B145761) Alkaloids in Chemical Biology

Isoquinoline alkaloids represent a vast and significant class of natural products with a wide array of biological activities, making them important subjects in chemical biology psu.edupsu.eduuodiyala.edu.iq. This class includes well-known compounds such as morphine, berberine (B55584), and palmatine (B190311), which exhibit diverse pharmacological effects researchgate.netpsu.eduresearchgate.net. The structural diversity within the isoquinoline alkaloid family contributes to their varied interactions with biological targets.

Academic research explores the chemical structures of isoquinoline alkaloids and their potential biological functions, which can range from analgesic and anti-inflammatory properties to antimicrobial and anticancer activities uodiyala.edu.iqresearchgate.netnih.govtandfonline.comnih.gov. Studying individual isoquinoline alkaloids like this compound helps to expand the knowledge base regarding the structure-activity relationships within this class of compounds.

Overview of this compound as a Subject of Academic Inquiry

Academic inquiry into this compound has primarily focused on its isolation from natural sources, its structural characterization, and investigations into its potential biological activities scispace.compsu.eduut.ac.irucl.ac.uk. Early research identified this compound as a new alkaloid isolated from Abuta bullata psu.eduut.ac.irucl.ac.ukmdpi.com. Later studies reported its isolation from Corydalis yanhusuo, marking its presence in the Papaveraceae family scispace.comresearchgate.net.

Research findings related to this compound often involve spectroscopic techniques, such as NMR and mass spectrometry, for structural elucidation ut.ac.irresearchgate.net. Studies have also explored its potential biological effects, although the extent of published research specifically on this compound's biological activities appears less extensive compared to some other isoquinoline alkaloids. Some research includes this compound in broader studies investigating the constituents and potential effects of plant extracts researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.net.

The academic investigation of this compound contributes to the ongoing effort to discover and understand natural products, their chemical properties, and their potential applications in various fields of chemical biology.

Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃NO₆ | nih.gov |

| Molecular Weight | 397.4 g/mol | bic.ac.cn |

| PubChem CID | 185141 | nih.gov |

| Topological Polar Surface Area (TPSA) | 74.3 Ų | |

| logS (Aqueous Solubility) | -4.24 | |

| logP (Octanol/Water) | 2.409 | |

| Number of Rings | 4 | |

| Number of Heteroatoms | 7 |

Isolation Source of this compound

| Plant Species | Family | Reference |

| Abuta bullata | Menispermaceae | psu.eduut.ac.irucl.ac.uk |

| Corydalis yanhusuo | Papaveraceae | scispace.comresearchgate.net |

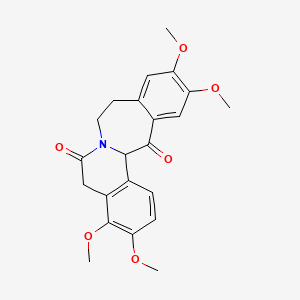

Structure

3D Structure

Properties

CAS No. |

91897-61-9 |

|---|---|

Molecular Formula |

C22H23NO6 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

3,4,11,12-tetramethoxy-5,8,9,14a-tetrahydroisoquinolino[2,1-c][3]benzazepine-6,14-dione |

InChI |

InChI=1S/C22H23NO6/c1-26-16-6-5-13-15(22(16)29-4)11-19(24)23-8-7-12-9-17(27-2)18(28-3)10-14(12)21(25)20(13)23/h5-6,9-10,20H,7-8,11H2,1-4H3 |

InChI Key |

SRADCDOQSQOROE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3C(=O)C4=CC(=C(C=C4CCN3C(=O)C2)OC)OC)OC |

Origin of Product |

United States |

Isolation and Natural Occurrence of Saulatine

Discovery and Initial Isolation from Abuta bullata (Menispermaceae)

Saulatine was first isolated from the plant Abuta bullata Moldenke, a species belonging to the Menispermaceae family. ku.ac.keut.ac.ir The discovery and initial isolation of this compound from this source were reported in the scientific literature. nih.govmdpi.comdntb.gov.ua Abuta bullata is a plant found in South America, and species from the Abuta genus are known to be rich sources of various alkaloids, including isoquinoline (B145761) derivatives. nih.gov The isolation process typically involves the extraction of plant material followed by chromatographic techniques to separate and purify the individual compounds. ut.ac.ir

Subsequent Isolation from Corydalis yanhusuo (Papaveraceae)

Following its initial discovery in Abuta bullata, this compound was also subsequently isolated from Corydalis yanhusuo (Y.H. Chou & Chun C. Hsu) W.T. Wang ex Z.Y. Su & C.Y. Wu, a plant in the Papaveraceae family. researchgate.netresearchgate.net Corydalis yanhusuo, commonly known as Yan Hu Suo, is a traditional Chinese herbal medicine. researchgate.netnih.govwikipedia.org The isolation of this compound from Corydalis yanhusuo marked the first time this isoquinobenzazepine type alkaloid was obtained from a plant in the Papaveraceae family. researchgate.net The process of isolating alkaloids from Corydalis yanhusuo often involves extraction of the dried tubers, followed by various chromatographic methods. researchgate.netnih.gov

Here is a table summarizing the plant sources of this compound:

| Plant Species | Family | Reference |

| Abuta bullata | Menispermaceae | ku.ac.keut.ac.irnih.govmdpi.comdntb.gov.ua |

| Corydalis yanhusuo | Papaveraceae | researchgate.netresearchgate.net |

Related Structural Analogs and Their Isolation Contexts

Research into this compound has also led to the identification and isolation of structurally related compounds, which provide further insights into the chemistry of this class of alkaloids.

Relationship with Puntarenine (B1679869) and Dehydropuntarenine

This compound is structurally related to puntarenine. ku.ac.keut.ac.ir Puntarenine is another ketolactam alkaloid that has been isolated from different plant sources, including Berberis empetrifolia and Berberis actinacantha (both in the Berberidaceae family). ku.ac.keut.ac.irresearchgate.netphcogrev.com this compound is described as a tetramethoxy analog of puntarenine. ut.ac.ir

Dehydropuntarenine is another related compound. ut.ac.ir It is a red ketolactam that has been isolated from the roots of Berberis actinacantha. ut.ac.ir Dehydropuntarenine is structurally related to puntarenine and this compound. ut.ac.ir

Dehydrothis compound: Isolation and Structural Features

Dehydrothis compound is a structural analog of this compound that has been isolated from the roots of Berberis actinacantha. ut.ac.ir It is described as the tetramethoxy analog of dehydropuntarenine. ut.ac.ir The spectral characteristics of dehydrothis compound, such as its ¹H NMR spectrum, parallel those of dehydropuntarenine, with the key difference being the presence of four methoxyl singlets in dehydrothis compound, consistent with its tetramethoxy structure. ut.ac.ir The mass spectrum of dehydrothis compound shows a molecular ion and base peak 16 mass units greater than that of dehydropuntarenine, which aligns with the addition of a methoxy (B1213986) group (CH₃O, molecular weight ~31) and the loss of a hydrogen, resulting in a net increase of 15, but the context implies a difference related to the methoxy groups and potentially a double bond or ring structure difference between the dehydrated and non-dehydrated forms, leading to the observed mass difference. ut.ac.ir

Here is a table summarizing this compound and its related structural analogs discussed:

| Compound | Relationship to this compound | Isolated Source(s) | Reference |

| This compound | - | Abuta bullata, Corydalis yanhusuo | ku.ac.keut.ac.irnih.govmdpi.comdntb.gov.uaresearchgate.netresearchgate.net |

| Puntarenine | Structural Analog | Berberis empetrifolia, Berberis actinacantha | ku.ac.keut.ac.irresearchgate.netphcogrev.comepdf.pub |

| Dehydropuntarenine | Structural Analog | Berberis actinacantha | ut.ac.ir |

| Dehydrothis compound | Structural Analog | Berberis actinacantha | ut.ac.ir |

Considerations of this compound's Biogenetic Authenticity

The presence of certain compounds in plant extracts can sometimes be a result of the isolation process itself, rather than their natural occurrence in the living plant. This raises questions about the biogenetic authenticity of such compounds.

Chemical Synthesis and Synthetic Methodologies for Saulatine

Historical Approaches to Saulatine Synthesis

Early synthetic efforts towards this compound and similar benzannulated medium-ring heterocycles often faced limitations such as low yields and challenging reaction conditions, primarily due to the unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. clockss.orgsciensage.info Transannular interactions between methylene (B1212753) groups also posed significant hurdles. clockss.org

One reported synthetic route towards this compound involved a three-step sequence starting from 3,4-dimethoxyphenethylamine (B193588) and 2-bromo-(3,4-dimethoxy-2-ethoxycarbomethylphenyl)-acetate. researchgate.net However, the presence of methoxy (B1213986) groups on the aromatic rings in this approach was noted to potentially restrict the scope or efficiency of the reactions used. researchgate.net

Another historical approach to the synthesis of this compound utilized a photocyclization methodology, starting from 1-isoquinolone. This method was initially employed for the synthesis of 1-ethoxy-2-benzazocine, the first example of a 2-benzazocine. clockss.org An extension of this photocyclization strategy was subsequently applied to the synthesis of this compound through a specific intermediate. clockss.org

A method involving Bu₃SnH-mediated aryl radical cyclization of a specific acetamide (B32628) precursor has also been reported for the synthesis of this compound. This reaction proceeded via a 6-exo-trig manner to yield an isoquinolinone intermediate, which was then carried forward to synthesize this compound. rsc.orgresearchgate.netresearchgate.net

Advanced Strategies in Benzannulated Medium Ring Heterocycle Synthesis Relevant to this compound

The synthesis of benzannulated medium-ring heterocycles, including the isoquinolinobenzazepine core found in this compound, remains a significant challenge in synthetic organic chemistry. sciensage.info Recent advancements have focused on developing more efficient and selective cyclization strategies, often employing transition-metal catalysis and radical reactions. sciensage.infonih.gov These advanced strategies can be broadly categorized based on the type of bond formation involved in the key cyclization step: carbon-carbon (C-C) or carbon-heteroatom (C-X, X = N, O). clockss.org

Carbon-Carbon (C-C) Bond Formation Methodologies

Strategies involving the formation of C-C bonds are crucial for constructing the carbon framework of the medium ring. These methods often leverage reactive intermediates or catalytic cycles to overcome the thermodynamic and kinetic barriers associated with medium-ring formation. clockss.orgsciensage.info

Radical cyclization has emerged as a powerful tool for the synthesis of medium-ring heterocycles. sciensage.infonih.gov These reactions typically involve the generation of a radical species that undergoes intramolecular attack on an alkene or alkyne, leading to ring formation. clockss.orgsciensage.info

n-Tributyltin hydride (TBTH) mediated radical cyclization is a notable example that has been applied in the synthesis of medium-ring heterocycles. clockss.org Studies have shown that regioselective endo-trig-aryl radical cyclization can be achieved, leading to the formation of benzofused seven-, eight-, and nine-membered cyclic amines from iodoolefins. clockss.org While general guidelines for radical cyclization of medium-ring heterocycles often favor endo processes, the specific outcome can depend on the substrate structure and reaction conditions. clockss.org

As mentioned earlier, a Bu₃SnH-mediated aryl radical cyclization approach has been specifically applied to the synthesis of this compound, proceeding through a 6-exo-trig cyclization of a substituted acetamide. rsc.orgresearchgate.netresearchgate.net This highlights the relevance of radical chemistry in constructing the this compound framework.

Another radical-based approach for the synthesis of benzannulated medium-sized rings involves 1,4- or 1,5-aryl migration triggered by radical additions to unactivated alkenes, followed by intramolecular ring expansion. sustech.edu.cnacs.org This strategy provides access to various benzannulated ketones and heterocycles. sustech.edu.cn

Ring-closing metathesis (RCM) has become an extensively used strategy for the synthesis of benzofused heterocyclic systems, including medium rings. sciensage.infoscispace.comnih.govgrafiati.com The versatility of Grubbs' catalysts (first and second generation) in forming olefinic rings of different sizes is well-documented. sciensage.info These catalysts are compatible with a variety of functional groups. clockss.org RCM has been successfully applied to the synthesis of 2-benzazepines and azocines derivatives from suitable diene precursors. sciensage.info While not explicitly found in the search results for this compound itself, RCM is a relevant advanced strategy for constructing the types of medium rings present in this compound's structure.

Palladium catalysis is an indispensable tool in organic synthesis, particularly for C-C bond formation. sciensage.infocnr.it Intramolecular palladium-catalyzed reactions, such as the intramolecular Heck cyclization, have emerged as powerful methods for constructing benzannulated cyclic amines and analogous structures. sciensage.info While exo-cyclization is often preferred in Heck reactions, endo-cyclization can occur depending on the catalyst and substituents. sciensage.info

Palladium-catalyzed C-H activation methodologies also offer a straightforward and economical route to benzo-fused heterocycles by forming C-C and C-heteroatom bonds from less functionalized starting materials. cnr.it This approach minimizes the need for pre-functionalization and reduces toxic by-products. cnr.it

Olefin Metathesis

Carbon-Heteroatom (C-X, X = N, O) Bond Formation Methodologies

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is also critical in the synthesis of nitrogen- and oxygen-containing medium-ring heterocycles like this compound. clockss.org Palladium-catalyzed methods are prominent in this area as well. sciensage.infocnr.it

Palladium-induced aryl amination and intramolecular etherification of aryl halides in the presence of suitable ligands are effective methods for forming C-N and C-O bonds, respectively, in the context of synthesizing seven- or eight-membered cyclic amines and ethers. clockss.org The Buchwald-Hartwig methodology, a palladium-catalyzed cross-coupling reaction, has been successfully used for intramolecular amination and etherification reactions to synthesize eight-membered benzofused chiral rings. sciensage.info

Transition-metal-catalyzed intramolecular cyclization reactions, in general, are important for accessing medium-sized heterocycles, despite the challenges associated with their formation. nih.gov These methods are classified based on the metal catalyst and the type of bond formed (C-C or C-heteroatom). nih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 185141 nih.govfrontiersin.orgresearchgate.netresearchgate.net |

| n-Tributyltin hydride | 11994798 rsc.orgresearchgate.net |

Data Table: Examples of Radical Cyclization in Medium Ring Synthesis

| Precursor Type | Radical Initiator/Conditions | Ring Size Formed | Regioselectivity | Product Type | Reference |

| Iodoolefins | TBTH, 1,1'-azobis(cyclohexanecarbonitrile), toluene | 7-, 8-, 9-membered | endo-trig-aryl | Cyclic amines | clockss.org |

| 2-(2-bromophenyl)-N-[2,2-bis(phenylsulfanyl)ethenyl]acetamide | Bu₃SnH | 6-membered (intermediate isoquinolinone) | 6-exo-trig | Isoquinolinone leading to this compound | rsc.orgresearchgate.netresearchgate.net |

| Alkenyl cyclic α-hydroxyketones | Electrophilic radicals | 9-, 10-, 11-membered | Ketones | nih.gov |

Data Table: Examples of Palladium-Catalyzed C-X Bond Formation

| Substrate Type | Palladium Catalyst/Conditions | Bond Formed | Ring Size Formed | Product Type | Reference |

| Secondary amine (with aryl halide) | Palladium catalyst, suitable ligands | C-N | 7-membered | 1-benzazepine derivatives | sciensage.info |

| Aryl halide (with alcohol or phenol) | Palladium catalyst, suitable ligands | C-O | 7- or 8-membered | Cyclic ethers | clockss.org |

| Carbohydrate-based precursors | Palladium catalyst (Buchwald-Hartwig methodology) | C-N, C-O | 8-membered | Chiral benzofused rings | sciensage.info |

| Functionalized aryl iodides | Palladium catalyst | C-N (intramolecular amination) | Indolines and tetrahydroquinolines (benzannulated N-heterocycles) | nih.gov |

Palladium-Induced Aryl Amination

Palladium-catalyzed amination, also known as Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a ligand. organic-chemistry.orgnih.gov The method has been applied to the synthesis of arylamines and can be used with various nitrogen nucleophiles, including ammonia (B1221849) and primary amines. organic-chemistry.orgnih.govresearchgate.net While the search results indicate the broad applicability of palladium-catalyzed amination in synthesizing arylamines organic-chemistry.orgnih.govresearchgate.netkyoto-u.ac.jp, specific details on its direct application in a total synthesis route of this compound were not explicitly found within the provided snippets. However, given the presence of an amine functionality within the this compound structure, this type of reaction could potentially be employed in forming a critical C-N bond during a synthetic sequence.

Intramolecular Etherification of Aryl Halides

Intramolecular etherification of aryl halides is a cyclization reaction that forms a cyclic ether. This process involves the reaction of an alcohol and an aryl halide within the same molecule, typically catalyzed by a transition metal like palladium or copper. google.commit.eduorganic-chemistry.org Palladium-catalyzed intramolecular C-O bond formation has been achieved using specific ligands, such as di-tert-butylphosphinobiaryl ligands. mit.edu This methodology is valuable for constructing oxygen-containing heterocycles, which are prevalent in many natural products and pharmacologically important molecules. google.comnih.gov The formation of the benzazepine core of this compound, which contains an ether linkage, could potentially utilize such an intramolecular etherification strategy. The reaction generally proceeds in the presence of a transition metal catalyst, a ligand, and a suitable base. google.com

Sulfur-Controlled Radical Cyclization in this compound Synthesis

Sulfur-controlled radical cyclization has been reported as a method applied to the synthesis of this compound. researchgate.netresearchgate.netnii.ac.jp Specifically, a Bu₃SnH-mediated aryl radical cyclization of 2-(2-bromophenyl)-N-[2,2-bis(phenylsulfanyl)ethenyl]acetamide has been shown to undergo a 6-exo-trig cyclization to yield an isoquinolinone intermediate. researchgate.netresearchgate.net This method has been successfully applied in the synthesis of (±)-tetrahydropalmatine and this compound. researchgate.netresearchgate.net The use of sulfur in this context helps to control the radical cyclization pathway, leading to the desired ring formation. researchgate.netresearchgate.netnii.ac.jp

Challenges and Future Directions in this compound Total Synthesis

The total synthesis of complex natural products like this compound often presents significant challenges. These challenges can include achieving high selectivity (chemo-, regio-, and stereoselectivity), developing efficient and scalable reaction steps, and managing complex molecular architectures with multiple functional groups and stereocenters. nih.govpsu.edu While specific challenges related to this compound synthesis were not detailed in the provided snippets, the general challenges in total synthesis include the need for improved efficiency, scalability, and "ideality" in synthetic routes. nih.govpsu.edunih.gov Future directions in total synthesis aim to address these challenges through the development of new methodologies, more efficient catalytic systems, and strategies that minimize the reliance on protecting groups and allow for late-stage functionalization. nih.govresearchgate.net The application of new catalytic reactions, such as C-H functionalization, is also an area of active research that could impact the synthesis of complex molecules. researchgate.net

Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for the structural elucidation of organic compounds like Saulatine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule researchgate.netresearchgate.netnih.gov.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C) for Core Structure Analysis

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are routinely applied to this compound to analyze its core structure. ¹H NMR provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in determining the number and type of hydrogen atoms and their positions in the molecule researchgate.net. ¹³C NMR provides information about the carbon skeleton, indicating the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary carbons) researchgate.net. Analysis of the chemical shifts and splitting patterns in these spectra allows researchers to propose a basic structural framework for this compound.

Two-Dimensional (2D) NMR Techniques for Connectivity (e.g., HMBC, HMQC)

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and confirming the proposed structure of this compound. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Correlation (HMQC) are particularly useful researchgate.net. HMQC correlates protons with the carbons directly attached to them, providing direct carbon-proton connectivity information. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different parts of the molecule and confirming the positions of substituents, such as methoxy (B1213986) groups, on the isoquinobenzazepine skeleton.

Mass Spectrometry (MS and HRMS) in Molecular Formula Determination

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable techniques for determining the molecular weight and elemental composition of this compound researchgate.netresearchgate.netliverpool.ac.ukvanderbilt.eduufl.edu. MS provides the mass-to-charge ratio (m/z) of the molecule, often showing the molecular ion peak. HRMS provides a highly accurate mass measurement, typically to several decimal places, which allows for the determination of the exact molecular formula (C₂₂H₂₃NO₆) by comparing the observed mass with theoretical masses of possible elemental compositions nih.gov. This is a critical step in confirming the identity of an isolated compound. Fragmentation patterns observed in MS/MS experiments can also provide structural information by breaking the molecule into smaller, characteristic ions nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the presence and extent of conjugated systems within the this compound molecule researchgate.netijnrd.orguu.nlresearchgate.netresearchgate.net. Molecules with conjugated double bonds or aromatic rings absorb UV or visible light at specific wavelengths. The UV-Vis spectrum of this compound exhibits absorption maxima (λmax) that are characteristic of its chromophores, such as the aromatic rings and the α,β-unsaturated carbonyl system present in its isoquinobenzazepine structure ut.ac.ir. The positions and intensities of these peaks provide insights into the electronic transitions within the molecule and can help confirm the presence of specific functional groups and their conjugation. For instance, a UV spectrum of dehydropuntarenine, a related ketolactam, showed λmax values at 246, 266, and 462 nm, indicating a highly conjugated system ut.ac.ir.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound by analyzing the vibrations of chemical bonds researchgate.netliverpool.ac.ukrsc.orgresearchgate.netmdpi.comresearchgate.net. When infrared light is passed through a sample, certain frequencies are absorbed, corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound shows characteristic absorption bands for functional groups such as carbonyls (C=O), hydroxyls (O-H, if present), aromatic C-H stretches, and C-O stretches of the methoxy groups ut.ac.ir. These absorption frequencies act as a fingerprint for the molecule and help confirm the presence of expected functional groups based on the proposed structure. For example, the IR spectrum of dehydropuntarenine showed characteristic peaks at 1626, 1637, and 1710 cm⁻¹, consistent with carbonyl stretching vibrations ut.ac.ir.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of this compound from crude plant extracts and for assessing its purity dntb.gov.uatandfonline.comresearchgate.netijper.orggoogle.com. Various chromatographic methods, such as column chromatography (e.g., silica (B1680970) gel chromatography) and High-Performance Liquid Chromatography (HPLC), are utilized. Column chromatography is often used for the initial separation and fractionation of the crude extract based on the differential affinities of compounds for the stationary and mobile phases researchgate.netresearchgate.net. HPLC provides higher resolution separation and is commonly used for further purification and for assessing the purity of the isolated this compound. Different stationary phases (e.g., C18) and mobile phases are employed depending on the polarity of this compound and other compounds in the mixture. The purity of the isolated compound is typically determined by analyzing the chromatogram, where a single peak indicates a high level of purity.

Data Tables

While specific quantitative spectral data for this compound across all techniques were not extensively detailed in the search results, the types of data obtained are consistent with general spectroscopic analysis of alkaloids. Below are illustrative examples of the types of data that would be presented in research for a compound like this compound, based on the principles of each technique and information found for related compounds.

Table 1: Illustrative ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Example) |

| ~3.8 - 4.0 | s | 12H | OCH₃ groups |

| ~6.5 - 7.5 | m, s, d | Aromatic H | Aromatic protons |

| ~2.5 - 3.5 | m | Methylene protons | |

| ~4.5 - 5.0 | m | Methine protons |

Table 2: Illustrative ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ ppm) | Type (Example) | Assignment (Example) |

| ~55 - 60 | CH₃ | OCH₃ carbons |

| ~110 - 150 | C, CH | Aromatic carbons |

| ~30 - 50 | CH₂ | Methylene carbons |

| ~50 - 70 | CH | Methine carbons |

| ~170 - 180 | C | Carbonyl carbons |

Table 3: Illustrative Mass Spectrometry Data for this compound

| Technique | Ion Type | m/z Value | Relative Abundance | Molecular Formula (from HRMS) |

| ESI-MS | [M+H]⁺ | 398.16 | High | C₂₂H₂₄NO₆⁺ |

| HRMS | [M+H]⁺ | 398.1545 | - | C₂₂H₂₄NO₆⁺ (Calculated: 398.1547) nih.gov |

| EI-MS | Molecular Ion | 397 | - | C₂₂H₂₃NO₆ nih.gov |

| EI-MS | Fragment Ions | Various | Various | Structural fragments |

Table 4: Illustrative UV-Vis Spectroscopic Data for this compound (in MeOH)

| Absorption Maximum (λmax nm) | Description |

| ~240-270 | Aromatic/Conjugated system |

| ~300+ | Extended conjugation |

Table 5: Illustrative IR Spectroscopic Data for this compound (KBr or CHCl₃)

| Wavenumber (cm⁻¹) | Functional Group (Example) |

| ~1650-1750 | Carbonyl (lactam/ketone) |

| ~2800-3000 | C-H stretches |

| ~1000-1300 | C-O stretches (methoxy) |

| ~1500-1600 | Aromatic C=C stretches |

Table 6: Illustrative Chromatographic Conditions and Results for this compound Isolation

| Technique | Stationary Phase | Mobile Phase (Example) | Detection Method | Retention Time/Rf Value (Example) | Purity Assessment |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) gradient | TLC/UV | Compound-specific | Fractionation |

| HPLC | C18 | Acetonitrile/Water gradient | UV detector | Compound-specific | Purity % |

Detailed Research Findings

Research on this compound's characterization has confirmed its structure as a tetramethoxy isoquinobenzazepine dione. Studies have shown that this compound can sometimes be an artifact formed during the isolation process, particularly when using chromatographic techniques like silica gel column chromatography on related alkaloids such as palmatine (B190311) researchgate.netut.ac.irresearchgate.net. This highlights the importance of careful isolation procedures and thorough characterization to distinguish between true natural products and artifacts.

The application of NMR, MS, UV-Vis, and IR spectroscopy, often in combination, has been crucial in determining the precise arrangement of the four methoxy groups and the two carbonyl functionalities within the isoquinobenzazepine ring system of this compound. The spectral data obtained are consistent with the proposed structure and differentiate it from closely related alkaloids. Chromatographic methods have been successfully applied to isolate this compound from complex plant extracts, demonstrating the effectiveness of these techniques in obtaining the compound in a purified form for spectroscopic analysis researchgate.nettandfonline.com.

Column Chromatography

Column chromatography is a widely used technique for the isolation and purification of this compound from plant extracts. This method separates compounds based on their differential affinities for a stationary phase and a mobile phase. chromtech.com

Studies have reported the use of silica gel as the stationary phase in the column chromatography of alkaloidal fractions containing this compound. For instance, this compound was obtained from the roots of Berberis actinacantha and from Abuta bullata using column chromatography on silica gel. ut.ac.iruj.ac.za In one study, the alkaloidal fraction from the roots of B. actinacantha was subjected to extensive column chromatography on silica gel for the isolation and characterization of related isoquinoline (B145761) alkaloids, including dehydrothis compound, a compound structurally related to this compound. ut.ac.ir

It has been noted that this compound, along with other compounds like puntarenine (B1679869) and magallanesine, might be artifacts formed during the chromatographic process, particularly when using silica gel columns. researchgate.netacs.org This suggests that the conditions of column chromatography, such as the stationary phase and solvents used, can potentially influence the chemical form of isolated compounds. For example, column chromatography of palmatine-chloroform on silica gel has been reported to yield this compound. researchgate.netacs.org

In the isolation of alkaloids from Corydalis yanhusuo, a process involving silica gel column chromatography with gradient elution using petroleum ether, chloroform (B151607), and ethyl acetate was employed, leading to the isolation of various alkaloids, including this compound. cpu.edu.cn

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and purification of this compound, offering higher resolution and efficiency compared to traditional column chromatography. ui.ac.idnih.gov HPLC is frequently coupled with various detectors, such as UV detectors and mass spectrometers, for the identification and quantification of this compound in complex mixtures. nih.govresearchgate.net

HPLC with UV detection has been utilized in the analysis of alkaloids from Corydalis yanhusuo, where this compound was among the identified compounds. cpu.edu.cnsemanticscholar.org Semi-preparative HPLC has also been employed for the isolation of alkaloids from plant extracts. nih.gov For example, in a study on Abuta panurensis, semi-preparative HPLC using a C18 column and a mobile phase gradient of methanol (B129727) and aqueous formic acid was used for the isolation of alkaloids. nih.govplos.org While this specific study focused on other alkaloids like 5-N-methylmaytenine and stepharine, it illustrates the application of semi-preparative HPLC in isolating alkaloids from the Abuta genus, which is known to contain this compound. uj.ac.zanih.gov

HPLC coupled with mass spectrometry (LC-MS) provides more detailed structural information, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. HPLC-APCI-MS (Atmospheric Pressure Chemical Ionization-Mass Spectrometry) has been used in the analysis of alkaloids, including those potentially related to this compound. nih.gov

Research findings indicate that HPLC-DAD (Diode Array Detector) is also used for the quantitative analysis of alkaloids in plant extracts, including those from Corydalis yanhusuo, where this compound is present. researchgate.net

Here is a summary of some chromatographic conditions reported in research:

| Technique | Stationary Phase | Mobile Phase | Application | Source Plant |

| Column Chromatography | Silica gel | Petroleum ether, Chloroform, Ethyl acetate | Isolation of alkaloids | Corydalis yanhusuo |

| Column Chromatography | Silica gel | Not explicitly specified (used for alkaloidal fraction) | Isolation of dehydrothis compound (related to this compound) | Berberis actinacantha |

| Column Chromatography | Silica gel | Chloroform | Formation of this compound (as artifact from Palmatine) | Not specified (experimental condition) researchgate.netacs.org |

| Semi-Preparative HPLC | C18 | Methanol/Aqueous Formic Acid Gradient | Isolation of alkaloids | Abuta panurensis |

| HPLC-DAD | Not specified | Not specified | Quantitative analysis of alkaloids | Corydalis yanhusuo |

Molecular Pharmacology and Biological Mechanism Research

Identification of Molecular Targets through Network Pharmacology

Network pharmacology is a systems biology approach that aims to decipher the intricate relationships between compounds, targets, pathways, and diseases. By analyzing these networks, researchers can predict the potential molecular targets of a compound and the biological pathways it may influence. researchgate.netresearchgate.netscienceopen.comtmrjournals.com This approach is particularly useful for understanding the multi-component and multi-target nature of natural products like those from which saulatine may be derived. scienceopen.comtmrjournals.comnih.gov

Predicted Protein Targets

Network pharmacology studies have predicted several protein targets potentially modulated by this compound. Among these are key proteins involved in various cellular processes, including cell proliferation, apoptosis, inflammation, and metabolic regulation. Predicted protein targets for this compound include STAT3, TP53, MAPK3, RELA, MAPK1, JUN, NOS3, PTGS2, PTGS1, PPARG, MAPK14, MMP9, and MMP2. tmrjournals.comsemanticscholar.org These targets are implicated in a range of physiological and pathological conditions. For instance, STAT3 and TP53 are well-known for their roles in cancer and cell survival nih.gov, while MAPK proteins (MAPK3, MAPK1, MAPK14) are central to various signaling cascades regulating cell growth, differentiation, and inflammatory responses nih.govresearchgate.netfrontiersin.orgnih.gov. NOS3 is involved in nitric oxide production, and PTGS1 and PTGS2 (COX-1 and COX-2) are key enzymes in prostaglandin (B15479496) synthesis, relevant to inflammation semanticscholar.org. PPARG plays a role in adipogenesis and metabolic regulation, while MMP9 and MMP2 are matrix metalloproteinases involved in tissue remodeling and degradation semanticscholar.org.

Associated Signaling Pathways

Network pharmacology analysis has also associated this compound with several crucial signaling pathways. These pathways are involved in mediating cellular responses to various stimuli and are often dysregulated in disease states. Associated signaling pathways include the PI3K-Akt signaling pathway, TNF signaling pathway, cAMP signaling pathway, IL-17 signaling pathway, NOD-like receptor signaling pathway, NF-kappa B signaling pathway, Toll-like receptor signaling pathway, HIF-1 signaling pathway, and the Arachidonic Acid Metabolic Pathway. researchgate.netresearchgate.nettmrjournals.comsemanticscholar.orgnih.govnih.gov The PI3K-Akt pathway is fundamental to cell growth, survival, and metabolism frontiersin.orgmdpi.com. The TNF, IL-17, NOD-like receptor, NF-kappa B, and Toll-like receptor pathways are central to inflammatory and immune responses semanticscholar.orgnih.govfrontiersin.org. The cAMP pathway is involved in various cellular functions, while the HIF-1 pathway is crucial for cellular adaptation to hypoxia nih.govscribd.com. The Arachidonic Acid Metabolic Pathway is directly involved in the production of inflammatory mediators like prostaglandins (B1171923) semanticscholar.orgnih.gov.

In Silico Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand) and a protein (receptor). plos.orgmdpi.com This method provides structural insights into how this compound might interact with its predicted targets at the molecular level. scienceopen.comnih.govresearchgate.net

Molecular Docking for Enzyme Affinity

Molecular docking studies have been employed to assess the potential affinity of this compound for certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.netresearchgate.netmdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease, which are characterized by a deficiency in acetylcholine. mdpi.comugr.esnih.govnih.govnih.govmdpi.com While the provided search results mention molecular docking studies for cholinesterase inhibitors in general and list this compound as a component in some traditional medicine formulas analyzed by network pharmacology and docking, specific detailed docking results showing this compound's binding affinity or interactions with AChE and BChE were not explicitly found within the provided snippets. However, the methodology of using molecular docking to evaluate the interaction of compounds with these enzymes is well-established. mdpi.comugr.esnih.govnih.govmdpi.comthemedicon.comfrontiersin.orgresearchgate.netzenodo.org

Molecular Docking for Receptor Interactions

Molecular docking has also been used to explore the potential interactions of this compound with various receptors, such as the Interleukin-1 Beta Receptor (IL-1R). zenodo.orgoamjms.euoamjms.eu IL-1β and its receptor play a significant role in inflammatory processes. nih.govfrontiersin.orgnih.gov Docking studies involving IL-1β and its receptor antagonist have been conducted to understand potential therapeutic interventions in inflammatory conditions. oamjms.euoamjms.eu The application of molecular docking to study this compound's interaction with receptors like IL-1R provides insights into its potential anti-inflammatory mechanisms. nih.govzenodo.org

Mechanistic Hypotheses from Network Pharmacology Analysis

Based on the predicted targets and associated pathways identified through network pharmacology, mechanistic hypotheses regarding this compound's biological activities can be formulated. The multi-target nature suggested by network analysis implies that this compound may exert its effects through modulating multiple nodes within complex biological networks. researchgate.netresearchgate.netscienceopen.comtmrjournals.comnih.govresearchgate.net For example, its association with inflammatory pathways like TNF, NF-kappa B, and the Arachidonic Acid Metabolic Pathway, along with targets such as PTGS1, PTGS2, MMP9, and MMP2, suggests potential anti-inflammatory properties. semanticscholar.orgnih.gov The predicted interactions with targets like STAT3, TP53, MAPK1, MAPK3, and JUN, and pathways like PI3K-Akt, could indicate potential roles in regulating cell survival, proliferation, and apoptosis, which are relevant in diseases like cancer and diabetic peripheral neuropathy. tmrjournals.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgnih.gov Network pharmacology provides a framework for understanding how this compound might exert synergistic effects by acting on multiple targets and pathways simultaneously, offering a holistic perspective on its potential therapeutic mechanisms. researchgate.netscienceopen.comnih.govresearchgate.net

Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth. Inhibiting angiogenesis is a strategy in cancer therapy. Research on anti-angiogenic therapies points to mechanisms involving the prevention of pro-angiogenic factors binding to their receptors, such as VEGF and VEGFRs. frontiersin.orgthno.orgmdpi.com While the search results mention this compound in the context of active components in traditional Chinese medicine, specific details on its direct anti-angiogenesis mechanisms were not found. However, network pharmacology studies on traditional Chinese medicine components, including this compound, suggest involvement in pathways like PI3k-Akt signaling, which can be relevant to angiogenesis. researchgate.netresearchgate.netresearchgate.net

Cell Proliferation and Differentiation Inhibition

Cell proliferation and differentiation are fundamental processes in development and tissue homeostasis. Dysregulation of these processes is implicated in diseases like cancer. Studies on various compounds and pathways demonstrate that inhibiting cell proliferation and promoting differentiation can be therapeutic approaches. mdpi.commdpi.comnih.govstem-art.comnih.gov For example, inhibition of GSK3β has been shown to promote cell proliferation and suppress differentiation in muscle satellite cells. mdpi.com Conversely, modulating transcription factors like ID1 can impact cell proliferation and differentiation. nih.gov While this compound is listed as an active component in some traditional medicine contexts, the specific mechanisms by which it might influence cell proliferation and differentiation require further dedicated research. researchgate.netresearchgate.netresearchgate.net

Transcription Factor Binding Modulation

Comparative Pharmacological Profiles with Related Alkaloids

This compound is an isoquinobenzazepine alkaloid. scispace.com It has been isolated alongside other alkaloids from Corydalis yanhusuo, including d-corydaline, tetrahydropalmatine, dehydrocorydaline, tetrahydrocoptisine, tetrahydroberberine, isocorybulbine, protopine, tetrahydrocolumbamine, palmatine (B190311), glaucine, and dehydroglaucine. researchgate.net Comparing the pharmacological profiles of this compound with these related alkaloids can provide insights into its potential activities and structure-activity relationships. For instance, tetrahydropalmatine, also found in Corydalis yanhusuo, is known for its anti-inflammatory and analgesic properties. researchgate.net Palmatine and berberine (B55584) are other alkaloids found in traditional medicine with various reported biological activities. researchgate.netfrontiersin.org While a detailed comparative pharmacological profile of this compound specifically against a broad range of related alkaloids was not extensively detailed in the search results, its co-occurrence with these better-studied compounds suggests potential areas for comparative research. researchgate.netuodiyala.edu.iq

Structure Activity Relationship Sar and Derivatization Studies

Principles of Structure-Activity Relationship in Saulatine Research

The core principle of Structure-Activity Relationship (SAR) in the context of this compound research involves systematically correlating variations in its chemical structure with changes in its biological activity. This systematic exploration aims to pinpoint the specific parts of the this compound molecule that are crucial for its interaction with biological systems and for eliciting a particular effect. By synthesizing and evaluating a series of analogs, each with deliberate structural modifications, researchers can deduce the contribution of different functional groups, ring systems, and their spatial arrangement to the observed biological outcome researchgate.netcollaborativedrug.com.

SAR studies typically involve a cyclical process of chemical synthesis, biological testing, and data analysis. Modifications to the this compound structure might include altering or replacing the methoxy (B1213986) groups, modifying the carbonyl functionalities, changing the oxidation state of the nitrogen atom, or altering the flexibility or rigidity of the ring system. The resulting analogs are then tested in relevant biological assays, and their activities are compared to that of the parent this compound molecule. This comparative analysis helps to identify key structural elements, often referred to as a pharmacophore, that are essential for activity researchgate.net. For instance, the position and nature of substituents on the aromatic rings or modifications to the nitrogen atom could significantly impact this compound's ability to bind to a target protein or cross biological membranes. While specific detailed SAR studies focused exclusively on this compound were not prominently found in the provided search results, the general principles are widely applicable to alkaloid research, as seen in studies on compounds like berberine (B55584) and its derivatives researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon the principles of SAR by developing mathematical models that quantitatively link molecular descriptors (numerical representations of structural and physicochemical properties) to biological activity wikipedia.organalis.com.my. For this compound analogs, QSAR can provide a more detailed and predictive understanding of the relationship between structure and activity, enabling the prediction of activity for new, unsynthesized compounds and offering deeper insights into the properties that govern potency.

The QSAR process typically involves calculating a range of molecular descriptors for a series of this compound analogs with experimentally determined biological activities. These descriptors can encompass various aspects of molecular structure and properties, such as lipophilicity (e.g., log P), electronic parameters, steric bulk, and topological indices wikipedia.organalis.com.my. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates these descriptors with the biological activity analis.com.mychemmethod.com.

A well-validated QSAR model for this compound analogs could reveal, for example, a quantitative relationship between the number of hydrogen bond acceptors and inhibitory potency against a specific enzyme, or between the molecular weight and cellular uptake. These models can help prioritize which derivatives are most likely to exhibit desired activity, thus streamlining the drug discovery process wikipedia.org. The reliability of QSAR models is assessed through various statistical validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds analis.com.mychemmethod.com. While direct QSAR studies on this compound were not specifically detailed, QSAR has been successfully applied to various compound classes to model diverse biological activities nih.govfrontiersin.org.

Rational Design of this compound Derivatives for Targeted Activities

Rational design of this compound derivatives leverages the knowledge gained from SAR and QSAR studies, often in conjunction with information about the biological target, to design new compounds with a higher probability of possessing specific, desired activities mdpi.comunimi.it. This contrasts with empirical screening and relies on a more informed and strategic approach to molecular design.

Based on SAR insights identifying key structural features for activity, derivatives can be designed to optimize interactions with the presumed biological target. For instance, if SAR suggests that a hydrogen bond interaction at a particular position is important, derivatives could be designed to enhance this interaction by introducing stronger hydrogen bond donor or acceptor groups. If QSAR indicates that a certain range of lipophilicity is optimal for activity, modifications can be made to adjust this property accordingly.

When the structure of the biological target is known, computational techniques like molecular docking become powerful tools in rational design frontiersin.orgnih.gov. Docking studies can predict how this compound and its potential derivatives might bind to the target protein, identifying the specific amino acid residues involved in interactions and estimating the binding affinity mdpi.com. This structural information can then guide the design of derivatives that are predicted to fit more favorably into the binding site or form more potent interactions mdpi.com. For example, if docking suggests that a derivative can form a pi-pi stacking interaction with an aromatic residue in the binding pocket, this feature can be prioritized in the design process. Rational design aims to create molecules with improved potency, selectivity, and potentially better pharmacokinetic properties by systematically incorporating structural features predicted to be beneficial mdpi.com.

Impact of Structural Modifications on Molecular Interactions and Bioactivity

Structural modifications to the this compound core can significantly alter its physicochemical properties and, consequently, its interactions with biological macromolecules, leading to changes in bioactivity. These alterations can influence a derivative's solubility, membrane permeability, protein binding, and metabolic stability.

Changes in functional groups can modify the electronic distribution and polarity of the molecule, affecting its ability to engage in non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces with its biological target. For example, methylation or demethylation of hydroxyl or amino groups can alter hydrogen bonding capacity and lipophilicity. The introduction of halogen atoms can influence electronic properties and engage in halogen bonding.

Modifications that affect the conformation and flexibility of the this compound structure can impact its ability to fit into a binding site and induce conformational changes in the target. Rigidifying flexible parts of the molecule or introducing conformational constraints can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity. Conversely, introducing excessive steric bulk can lead to unfavorable clashes with the target, reducing binding.

While specific data on the impact of individual structural modifications on this compound's interactions and bioactivity were not detailed in the search results, general principles from the study of other bioactive molecules apply. For instance, studies on resveratrol (B1683913) derivatives have shown that structural modifications can impact antioxidant and anti-inflammatory properties by affecting interactions with relevant pathways and proteins mdpi.com. Similarly, modifications to the alkaloid berberine have been shown to influence its antibacterial activity and its interaction with DNA researchgate.net. Systematic studies involving the synthesis and biological evaluation of a series of rationally designed this compound derivatives would be necessary to fully elucidate these structure-activity relationships.

Computational Approaches in SAR Studies

Computational approaches have become indispensable tools in modern SAR and derivatization studies, complementing experimental efforts and providing valuable insights into molecular behavior and potential biological activity mdpi.comscielo.org.mxresearchgate.net. These methods allow researchers to explore the chemical space around this compound, predict properties and interactions, and prioritize the most promising derivatives for synthesis and testing.

Key computational techniques employed in SAR studies include:

Molecular Docking: This technique computationally simulates the binding of a ligand (like this compound or its derivatives) to a biological target (typically a protein of known structure) to predict the optimal binding pose and estimate binding affinity frontiersin.orgnih.gov. Docking can help identify potential binding sites on a target and reveal the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the complex mdpi.com. This information is critical for guiding rational design efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target interaction over time, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., water molecules) frontiersin.orgnih.gov. MD can provide insights into the stability of the bound complex, conformational changes upon binding, and the kinetics of binding and unbinding. This dynamic perspective can help validate docking results and provide a more realistic picture of molecular interactions nih.gov.

QSAR Modeling: As discussed in Section 7.2, QSAR uses computational descriptors and statistical methods to build predictive models of biological activity based on structural features wikipedia.organalis.com.my.

Pharmacophore Modeling: Pharmacophore models represent the essential 3D arrangement of chemical features required for a molecule to bind to a specific target and exert a biological effect mdpi.com. These models can be derived from the structure of known active compounds (ligand-based) or from the structure of the biological target (structure-based) and are used to identify new compounds with similar activity or to design derivatives that match the required features.

Chemoinformatics and Data Mining: These approaches involve using computational tools to manage, analyze, and extract meaningful information from large chemical datasets scielo.org.mx. Techniques such as structural similarity searching, clustering, and the analysis of chemical space can help identify novel scaffolds for derivatization and understand the relationships between the structural diversity of this compound analogs and their biological activities scielo.org.mx.

The integration of these computational approaches with experimental synthesis and testing significantly accelerates the process of understanding this compound's SAR and designing improved derivatives for potential therapeutic applications mdpi.comscielo.org.mx.

Computational Chemistry and Modeling of Saulatine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as Saulatine, when bound to a protein or other biological target, and to estimate the binding affinity. nih.gov This method helps to understand the potential interactions between a molecule and its target at an atomic level. Studies involving this compound have utilized molecular docking to explore its potential interactions with various proteins. For instance, this compound has been included in molecular docking studies investigating the active components of traditional medicines and their potential targets. scienceopen.comtmrjournals.comsemanticscholar.org These studies aim to identify potential protein targets that this compound may bind to, providing insights into its possible mechanisms of action. The docking process typically involves preparing the protein structure, preparing the ligand molecule, and then running docking algorithms to find the optimal binding poses and calculate binding scores. tmrjournals.comsemanticscholar.org Binding energies are often used to evaluate the strength of the predicted interaction, with more negative values indicating stronger binding affinity. tmrjournals.com

Network Pharmacology Analysis and Pathway Enrichment

Network pharmacology is an approach that integrates data from various sources, including compound-target interactions, protein-protein interaction networks, and disease-related genes, to construct a comprehensive network. xiahepublishing.comekb.eg This allows for the investigation of the complex relationships between compounds, their targets, and associated biological pathways and diseases. This compound has been analyzed using network pharmacology to understand its potential multi-target effects. scienceopen.comresearchgate.nettmrjournals.com This involves identifying potential protein targets of this compound, often through databases and predictive models, and then mapping these targets onto biological networks. Pathway enrichment analysis, a key component of network pharmacology, identifies biological pathways that are statistically overrepresented among the predicted targets of a compound. plos.orgnih.govnih.govbiorxiv.org This helps to understand the broader biological processes and signaling pathways that this compound might influence. Studies have indicated that this compound, as a component of certain traditional formulations, may target proteins involved in various pathways, such as inflammatory response, apoptosis, and metabolic pathways. scienceopen.comresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure, properties, and reactivity of molecules. wikipedia.orgresearchgate.netaspbs.comepfl.chmdpi.com DFT can provide detailed information about parameters such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and molecular electrostatic potential (MEP). researchgate.netresearchgate.netnih.gov These properties are crucial for understanding how a molecule might interact with other molecules and its potential chemical reactivity. While specific published studies focusing solely on DFT calculations for this compound were not extensively found, DFT methods are commonly applied to molecules of similar complexity to determine their electronic characteristics and predict reactive sites. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net Such calculations can provide insights into the stability, charge distribution, and potential reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. uzh.chekb.eg These simulations provide dynamic information about the behavior of a molecule, including its conformational changes and how it interacts with its environment or a binding partner. nih.govmdpi.comnih.govmdpi.combiorxiv.org MD simulations can be used to study the flexibility of this compound, its preferred conformations in different environments (e.g., in solution or bound to a protein), and the dynamics of its binding to a target. ekb.egmdpi.comzenodo.org By simulating the interactions over a period, MD can complement molecular docking by providing a more realistic picture of the binding process and the stability of the resulting complex. mdpi.com While direct MD simulation studies specifically on this compound were not prominently found in the search results, the principles and applications of MD for conformational analysis and binding dynamics of drug-like molecules are well-established. uzh.chekb.egnih.govmdpi.comnih.govmdpi.combiorxiv.orgmdpi.com

Predictive Modeling for Biological Activity (e.g., Quantitative Structure-Activity Relationships)

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) modeling, aims to build mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.comsemanticscholar.orgplos.orgnih.govnih.govvietnamjournal.ruijpsr.comresearchgate.net QSAR models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to predict its activity against a specific biological target or in a particular biological assay. mdpi.complos.orgijpsr.com These models can be used to predict the potential biological activities of new or untested compounds, prioritize compounds for experimental testing, and guide the design of molecules with improved activity. mdpi.comsemanticscholar.orgplos.orgresearchgate.net While specific QSAR studies focused exclusively on this compound were not widely found, the compound's inclusion in studies analyzing the active components of traditional medicines suggests that its structural properties contribute to the observed biological effects. scienceopen.comtmrjournals.comsemanticscholar.org QSAR methodologies, often incorporating descriptors derived from quantum chemical calculations and other computational methods, could be applied to this compound and its analogs to build models predicting various biological activities. mdpi.comnih.govijpsr.com

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Complete Biosynthetic Pathway

A critical missing piece in the understanding of Saulatine is the comprehensive mapping of its biosynthetic pathway. Currently, the precise sequence of enzymatic reactions and the genes encoding the responsible enzymes are largely unknown. Future research should aim to fully elucidate this pathway, starting from primary metabolic precursors to the final this compound molecule.

Techniques such as stable isotope labeling experiments coupled with advanced mass spectrometry (e.g., LC-MS/MS, GC-MS) will be crucial to trace the incorporation of labeled precursors into this compound and potential intermediates. Genomic and transcriptomic analyses of the source organism(s) will be essential to identify candidate genes encoding biosynthetic enzymes. This involves genome sequencing, RNA sequencing under conditions favoring this compound production, and bioinformatics analysis to identify gene clusters potentially involved in secondary metabolite biosynthesis. Functional characterization of candidate enzymes through gene knockout, overexpression, and in vitro biochemical assays will be necessary to confirm their roles in specific steps of the pathway.

Understanding the biosynthetic pathway has significant implications for sustainable production and potential bioengineering efforts. Knowledge of key enzymatic steps could enable heterologous expression of the pathway in amenable hosts (e.g., E. coli, yeast, plant cell cultures) for scalable and controlled production.

Example of Future Data Table (Biosynthesis):

| Putative Step | Proposed Enzyme Class | Candidate Gene ID (Hypothetical) | Experimental Evidence Type | Status (Hypothetical) |

| Precursor A -> Intermediate 1 | Oxidoreductase | GeneX1 | Isotope Labeling, Transcriptomics | Putative |

| Intermediate 1 -> Intermediate 2 | Methyltransferase | GeneY2 | Transcriptomics, Bioinformatics | Candidate |

| Intermediate 2 -> this compound | Cyclase | GeneZ3 | Gene Knockout, in vitro Assay | Confirmed (Partial) |

(Note: The data in this table is hypothetical and serves only as an example of the type of information that would be generated in future biosynthetic studies.)

Comprehensive Structure-Activity Landscape Mapping

While some initial biological activities might have been noted, a systematic and comprehensive understanding of the relationship between this compound's chemical structure and its biological activity is lacking. Future research must focus on generating a detailed structure-activity relationship (SAR) landscape.

This involves the rational design and synthesis of a library of this compound analogs. Structural modifications should target different parts of the molecule, including variations in functional groups, ring systems, stereochemistry, and linker regions (if applicable). These analogs must then be rigorously tested across a panel of relevant biological assays (e.g., enzyme inhibition assays, receptor binding assays, cell-based assays measuring specific cellular responses or pathways).

High-throughput screening (HTS) methodologies will be invaluable for efficiently evaluating large libraries of analogs. The resulting data, correlating specific structural changes with changes in biological activity (potency, efficacy, selectivity), will allow for the construction of a detailed SAR map. This map will highlight critical pharmacophores, identify activity cliffs (small structural changes leading to large activity changes), and guide the design of more potent, selective, or otherwise improved derivatives.

Example of Future Data Table (SAR):

| Analog ID (Hypothetical) | Structural Modification | Assay 1 Activity (IC50/EC50, nM) | Assay 2 Activity (% Inhibition) | Selectivity Ratio (Assay 1/Assay 3) |

| This compound (Parent) | None | 50 | 85 | 10 |

| Analog A1 | R1 = Methyl | 120 | 60 | 5 |

| Analog B2 | R2 = Hydroxyl | 15 | 95 | 25 |

| Analog C3 | Stereoisomer at C5 | >1000 | <10 | <1 |

(Note: The data in this table is hypothetical and serves only as an example of the type of information that would be generated in future SAR studies.)

Advanced Computational Modeling for Mechanism Discovery

Understanding the precise molecular mechanism(s) by which this compound exerts its effects is crucial. Future research should heavily utilize advanced computational modeling techniques to complement experimental findings and gain deeper mechanistic insights.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound and its analogs to potential target proteins (identified through experimental means or predicted based on structural similarity to known ligands). Molecular dynamics (MD) simulations can provide insights into the stability of the this compound-target complex, conformational changes upon binding, and the dynamics of the interaction over time. Quantum mechanics (QM) calculations can be used to study reaction mechanisms if this compound acts as an enzyme inhibitor involving chemical transformation or to calculate accurate binding energies and electronic properties.

Furthermore, machine learning (ML) and artificial intelligence (AI) approaches can be applied to analyze large datasets generated from SAR studies and omics experiments. ML models can predict the activity of novel this compound analogs, identify key structural features contributing to activity, and potentially predict off-targets or toxicity based on structural descriptors. Integrating different computational approaches can provide a multi-scale understanding of this compound's behavior, from electronic interactions to protein dynamics and cellular responses.

Example of Future Data Table (Computational Modeling):

| Potential Target Protein (Hypothetical) | Predicted Binding Site | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | MD Simulation Finding (Example) |

| Protein Kinase X | ATP-binding pocket | -9.5 | Lys80, Glu95, Asp160 | Stable complex formed, induces loop closure |

| Receptor Y | Orthosteric site | -8.2 | Ser120, Phe205 | Ligand exhibits high conformational flexibility |

| Enzyme Z | Active site | -7.0 | His50, Cys110 | Weak interaction, predicted reversible inhibition |

(Note: The data in this table is hypothetical and serves only as an example of the type of information that would be generated in future computational studies.)

Integration of Omics Data in Pharmacological Research

To fully understand the cellular and systemic impact of this compound, future research must integrate various omics technologies. Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological changes induced by this compound treatment.

Transcriptomics (RNA-Seq) can identify genes whose expression levels are altered in response to this compound, pointing towards affected pathways and cellular processes. Proteomics (e.g., mass spectrometry-based protein profiling) can quantify changes in protein abundance and post-translational modifications, providing direct evidence of functional alterations. Metabolomics can reveal changes in cellular metabolite profiles, reflecting the metabolic state and identifying pathways that are modulated by this compound.

Integrating these diverse datasets requires sophisticated bioinformatics and systems biology approaches. Network analysis can identify key nodes and pathways affected by this compound. Multi-omics data integration platforms can correlate changes observed at the genomic, transcriptomic, proteomic, and metabolomic levels to build a comprehensive picture of this compound's pharmacological effects. This approach is essential for identifying primary targets, downstream effectors, and potential biomarkers of response or resistance.

Example of Future Data Table (Omics Integration - Transcriptomics Excerpt):

| Gene Symbol (Hypothetical) | Fold Change (Treated vs. Control) | p-value | Predicted Function (Hypothetical) | Associated Pathway (Hypothetical) |

| GeneA | 2.5 | 0.001 | Apoptosis Regulator | Cell Death Pathway |

| GeneB | -1.8 | 0.005 | Inflammatory Cytokine | Immune Response |

| GeneC | 3.1 | <0.001 | Enzyme in Metabolism | Glycolysis |

(Note: The data in this table is hypothetical and serves only as an example of the type of information that would be generated in future omics studies.)

Methodological Advancements in this compound Research

Advancing the understanding of this compound necessitates continuous improvement and development of research methodologies. Future efforts should focus on enhancing techniques across the entire research pipeline.

Improved isolation and purification methods are needed to obtain this compound and its potential analogs/metabolites in higher yields and purity from natural sources or synthetic routes. This might involve optimizing chromatographic techniques (e.g., HPLC, countercurrent chromatography) or exploring novel separation principles. Analytical methods, such as high-resolution mass spectrometry and NMR spectroscopy, need to be refined for accurate identification, structural elucidation, and quantification of this compound and its derivatives in complex biological matrices or reaction mixtures.

Developing more predictive and physiologically relevant in vitro and in vivo model systems is also critical. This includes utilizing advanced cell culture models (e.g., 3D cell cultures, organoids), microfluidic systems, and genetically engineered animal models that better mimic human physiology or specific disease states relevant to this compound's potential applications. Furthermore, advancements in synthetic chemistry methodologies are needed to enable the efficient and cost-effective synthesis of this compound and its complex analogs for SAR studies and further investigation.

These methodological advancements will provide the necessary tools to conduct rigorous and reliable research, enabling deeper insights into this compound's properties, mechanisms, and potential.

Q & A

Q. How can researchers reliably characterize Saulatine’s molecular structure and purity?

Methodological Answer: Utilize a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, LC-MS) to confirm structural identity and purity. For novel compounds, provide full spectral data and comparative analysis against known analogs. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration standards .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Methodological Answer: Follow established organic synthesis workflows, including step-by-step reaction optimization (e.g., temperature, catalyst selection, reaction time). Use kinetic studies to identify rate-limiting steps. Validate yields via gravimetric analysis and purity via melting point determination or X-ray crystallography. Reference prior synthetic routes for analogous compounds and highlight deviations .

Q. Which in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer: Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle-only). Use dose-response curves to calculate IC50 values. Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric methods) to minimize false positives .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct a systematic review of existing data, comparing variables such as cell lines, assay conditions, and compound formulations. Apply meta-analysis tools to quantify heterogeneity (e.g., I² statistic). Replicate conflicting experiments under standardized protocols, controlling for batch variability and environmental factors .

Q. What computational strategies can predict this compound’s interactions with non-target proteins?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) to model binding affinities. Cross-validate predictions with in vitro surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Prioritize off-targets based on structural homology to known targets .

Q. How can researchers optimize this compound’s stability in long-term pharmacokinetic studies?

Methodological Answer: Perform accelerated stability testing under varying pH, temperature, and light conditions. Analyze degradation products via mass spectrometry. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Consider formulation additives (e.g., cyclodextrins) to enhance solubility and stability .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in heterogeneous tissue models?

Methodological Answer: Apply mixed-effects models to account for inter-tissue variability. Use Bayesian hierarchical modeling to integrate prior data and reduce overfitting. Validate with permutation tests or bootstrapping to ensure reproducibility .

Methodological Considerations

- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) to enable replication. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Conflict Resolution : When contradictory results arise, apply sensitivity analyses to identify confounding variables (e.g., impurity profiles, assay interference) .

- Ethical Reporting : Avoid selective data presentation. Disclose all negative results and methodological limitations in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products